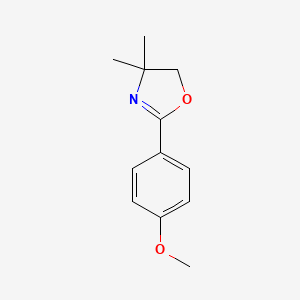
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
概要
説明
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (4MDO) is a heterocyclic compound which has been studied for its potential as a therapeutic agent and for use in laboratory experiments. 4MDO is a member of the oxazole family and has a wide range of applications in the fields of medicine, chemistry and biochemistry. It has been used in the synthesis of various drugs and in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Functionalization
- 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been used in the novel synthesis of aromatic carboxyl functionalized polymers. The oxazoline group's utility in polymer functionalization was highlighted through a study that synthesized ω-oxazolyl polystyrene and then converted it to aromatic carboxyl chain-end functionalized polystyrene through various chemical reactions. The functionalized polymers exhibited significant potential in diverse applications due to their unique properties (Summers & Quirk, 1996).
Catalytic Applications
- The compound has shown relevance in the field of catalysis. For example, a study focused on phosphinito- and phosphonito-oxazoline Pd(II) complexes highlighted its role in the synthesis and structural characterization of these complexes. These complexes have been used as intermediates in reactions involving CO and ethylene insertion, indicating their potential in catalytic processes (Agostinho, Braunstein, & Welter, 2007).
Photochemistry
- In photochemical studies, derivatives of this compound, such as N-methoxy-2,2-dimethyl-4,4-diphenylbut-3-en-1-imine, have been synthesized and their photochemistry explored. Such research has implications in understanding photochemical reactions in organic compounds and can be applied in the development of photo-reactive materials (Pratt & Abdul-Majid, 1987).
Organic Synthesis
- The compound is also used in organic synthesis, as seen in studies involving the synthesis of 5-acylhydantoins and 4-hydroxyoxazoles. Such synthetic processes are crucial in the development of pharmaceutical intermediates and other organic compounds (Ramirez et al., 1969).
Corrosion Inhibition
- Derivatives of this compound, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol, have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium. This demonstrates its potential application in industrial settings for protecting metals against corrosion (Rahmani et al., 2018).
特性
IUPAC Name |
2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVCWVGSZXODRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201583 | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
53416-46-9 | |
| Record name | 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53416-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
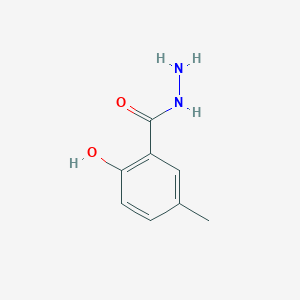
![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)
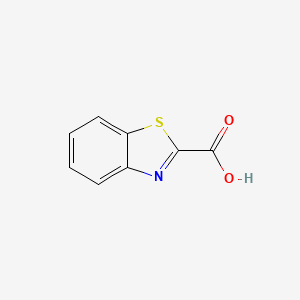
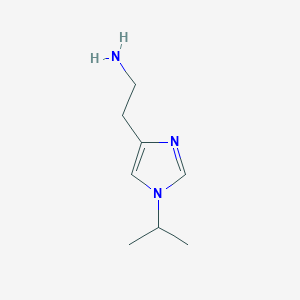
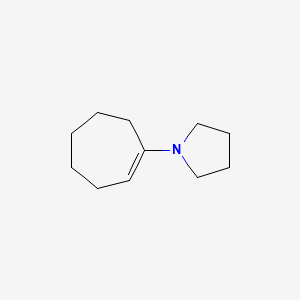
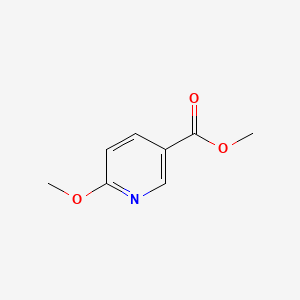
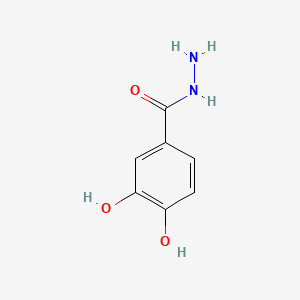
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)

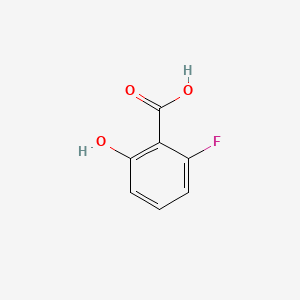


![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)